3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one
Description
3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a hydrazinyl group, and a cyclohexenone moiety
Properties
IUPAC Name |
3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-19(18-10-3-2-4-11(20)7-10)12-6-5-9(8-17-12)13(14,15)16/h5-8,18H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZHHSNRZLWAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(F)(F)F)NC2=CC(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This can be achieved through the direct fluorination of a suitable pyridine precursor. The hydrazinyl group is then introduced via a hydrazine derivative, followed by the formation of the cyclohexenone ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and hydrazinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound features a trifluoromethyl group attached to a pyridine ring, a hydrazinyl group, and a cyclohexenone moiety. The molecular formula is with a molecular weight of approximately 281.27 g/mol. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic applications.
Scientific Research Applications
3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one has several notable applications:
1. Chemistry:
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
- Reagent in Organic Reactions : Its unique functional groups allow it to act as a reagent in various organic transformations.
2. Biology:
- Biological Interaction Studies : The compound's structure makes it suitable for investigating biological interactions, particularly in enzyme inhibition studies.
- Potential Antimicrobial Activity : Similar compounds have shown varying degrees of microbial inhibition, suggesting that this compound may also possess antimicrobial properties.
3. Industry:
- Agrochemical Development : Due to its chemical properties, it can be utilized in developing new agrochemicals.
- Pharmaceutical Applications : The compound may serve as a lead structure for designing new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazinyl group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclohexenone moiety may also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)diaminobiphenyl: Another compound with trifluoromethyl groups, used in the synthesis of polyimides.
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethylpyridine core and are used in agrochemical and pharmaceutical applications.
Uniqueness
3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one is unique due to its combination of a trifluoromethyl group, a hydrazinyl group, and a cyclohexenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. The focus will be on the compound's structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 303.30 g/mol. Its structural features include a cyclohexene ring, a hydrazine moiety, and a trifluoromethyl-substituted pyridine.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.30 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antitumor Activity
Recent studies have highlighted the antitumor potential of hydrazine derivatives, including those similar to our compound. Research indicates that compounds with hydrazine functionalities can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study involving similar pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings .
Anti-inflammatory Activity
Compounds containing hydrazine groups have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in several studies. A related compound demonstrated the ability to reduce inflammation markers in animal models, indicating that our target compound may possess similar benefits .
Antimicrobial Activity
The antimicrobial properties of hydrazine derivatives have also been investigated. Studies have shown that certain derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives possess antioxidant capabilities that may contribute to their protective effects against oxidative stress-related diseases.
Case Studies
A notable case study examined the effects of related hydrazine compounds on human cancer cell lines. The study found that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells . Another study focused on the anti-inflammatory effects in a rodent model, demonstrating significant reductions in edema following treatment with hydrazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
